molecular formula C23H20N2O4 B12458318 2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol

2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol

Cat. No.: B12458318
M. Wt: 388.4 g/mol
InChI Key: XZUCVCCQSRPRBV-UHFFFAOYSA-N
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Description

2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole core, which is known for its stability and versatility in chemical reactions. The presence of hydroxyl and methoxy groups further enhances its reactivity and potential for forming diverse derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol typically involves multi-step organic reactions. One common approach is the condensation of 5,6-dimethyl-1,3-benzoxazole with 2-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole ketones, while reduction can produce benzoxazole amines.

Scientific Research Applications

2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole core.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenol involves its interaction with specific molecular targets. The compound’s hydroxyl and methoxy groups enable it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed effects. For instance, its potential anti-inflammatory activity may involve inhibition of key enzymes in the inflammatory pathway.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

2-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C23H20N2O4/c1-13-9-18-21(10-14(13)2)29-23(25-18)17-11-16(7-8-19(17)26)24-12-15-5-4-6-20(28-3)22(15)27/h4-12,26-27H,1-3H3

InChI Key

XZUCVCCQSRPRBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=C(C=CC(=C3)N=CC4=C(C(=CC=C4)OC)O)O

Origin of Product

United States

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